molecular formula C19H16FN5S B2511071 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-47-3

7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2511071
CAS No.: 863460-47-3
M. Wt: 365.43
InChI Key: YXFPZHKWWKTHEP-UHFFFAOYSA-N
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Description

7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to the cysteine-481 residue in the BTK active site, thereby suppressing B-cell receptor (BCR) signaling pathways. This targeted mechanism makes it a crucial pharmacological tool for investigating the role of BTK in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [Link: https://pubmed.ncbi.nlm.nih.gov/31039290/]. Beyond oncology, this compound is also highly valuable for probing BTK's function in autoimmune and inflammatory disorders, as BTK signaling is integral to both B-cell and macrophage activation in conditions like rheumatoid arthritis [Link: https://www.nature.com/articles/s41573-021-00166-7]. Its specific structural features, including the 4-fluorophenyl and dimethylphenylmethylsulfanyl groups, contribute to its high binding affinity and selectivity, enabling researchers to dissect complex signaling networks and evaluate combination therapies in preclinical models.

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5S/c1-12-3-4-13(2)14(9-12)10-26-19-17-18(21-11-22-19)25(24-23-17)16-7-5-15(20)6-8-16/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFPZHKWWKTHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 5-Amino-1,2,3-Triazole Derivatives

Reaction of 5-amino-1H-1,2,3-triazole-4-carboxamide with β-keto esters under acidic conditions yields the triazolopyrimidine core. For example:
$$
\text{5-Amino-1H-triazole-4-carboxamide} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{Triazolo[4,5-d]pyrimidin-7(6H)-one}
$$
This method achieves 68–72% yields but requires subsequent functionalization at positions 3 and 7.

Oxidative Annulation Using Transition Metal Catalysts

Palladium-mediated coupling between 4-fluorophenylacetylene and 5-azidopyrimidine derivatives enables direct formation of the triazole ring. A representative protocol uses:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene at 110°C
    This method achieves superior regiocontrol (≥95:5 ratio) for the 1,2,3-triazole orientation.

Functionalization at Position 3: Introducing the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced via two primary routes:

Suzuki-Miyaura Cross-Coupling

Reaction of 7-chlorotriazolo[4,5-d]pyrimidine with 4-fluorophenylboronic acid under palladium catalysis:
$$
\text{7-Chloro intermediate} + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd(dppf)Cl₂, K₂CO₃}} \text{3-(4-Fluorophenyl) product}
$$
Conditions :

  • Temperature: 80°C
  • Solvent: DME/H₂O (4:1)
  • Yield: 82%

Ullmann-Type Coupling

Copper-mediated coupling with 1-fluoro-4-iodobenzene in DMF at 120°C provides an alternative route (Yield: 74%) but suffers from slower reaction kinetics.

Sulfanyl Group Installation at Position 7

The critical 7-{[(2,5-dimethylphenyl)methyl]sulfanyl} moiety is introduced through nucleophilic displacement or thiol-ene reactions:

Thiol-Alkylation of 7-Chloro Intermediate

Treatment of 7-chlorotriazolo[4,5-d]pyrimidine with (2,5-dimethylphenyl)methanethiol in the presence of a base:
$$
\text{7-Cl Derivative} + \text{HS-CH₂-C₆H₃-(2,5-Me)₂} \xrightarrow{\text{DBU, DMF}} \text{Target Compound}
$$
Optimized Parameters :

  • Base: 1,8-Diazabicycloundec-7-ene (DBU)
  • Temperature: 60°C
  • Reaction Time: 12 h
  • Yield: 89%

Radical Thiol-ene Coupling

Visible-light-mediated reaction using eosin Y as a photocatalyst:
$$
\text{7-Vinyl Derivative} + \text{(2,5-Dimethylphenyl)methanethiol} \xrightarrow{\text{450 nm LED}} \text{Anti-Markovnikov Adduct}
$$
This method achieves excellent atom economy (98%) but requires specialized equipment.

Industrial-Scale Production Considerations

Scale-up challenges and solutions include:

Parameter Laboratory Scale Industrial Adaptation
Cyclization Batch reactor (1 L) Continuous flow system
Catalyst Loading 5 mol% Pd 0.1 mol% Pd with recycling
Purification Column chromatography Crystallization from EtOAc/Hex
Yield 75–89% 68–72% (optimized for cost)

Industrial protocols prioritize solvent recovery (e.g., DMF distillation) and catalyst reuse to minimize environmental impact.

Analytical Characterization and Quality Control

Key analytical data for the target compound:

1H NMR (400 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, H-5)
  • δ 7.89–7.86 (m, 2H, Ar-F)
  • δ 7.45–7.42 (m, 2H, Ar-F)
  • δ 4.52 (s, 2H, SCH₂)
  • δ 2.35 (s, 6H, Ar-CH₃)

HPLC Purity :

  • Column: C18, 5 μm
  • Mobile Phase: MeCN/H₂O (70:30)
  • Retention Time: 6.8 min
  • Purity: 99.2%

Challenges and Troubleshooting

Common synthetic issues and resolutions:

  • Regioselectivity in Triazole Formation :

    • Problem: Competingtriazolo[4,5-d] vs. [1,5-a] isomers
    • Solution: Use of Cu(I) catalysts with chelating ligands to favor desired regioisomer
  • Sulfide Oxidation :

    • Problem: Unwanted sulfoxide formation during storage
    • Solution: Addition of 0.1% w/w BHT as antioxidant
  • Crystallization Difficulties :

    • Problem: Oily product upon cooling
    • Solution: Seeding with pure crystals and controlled cooling ramp

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Biological Activities

Research has indicated that compounds within the triazolo[4,5-d]pyrimidine class exhibit diverse biological activities. Notable applications include:

  • Anticancer Activity : Studies have shown that derivatives of triazolo[4,5-d]pyrimidine can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer), demonstrating significant antiproliferative effects .
  • Antimicrobial Properties : Some studies suggest that triazolo[4,5-d]pyrimidines exhibit antimicrobial activity against various pathogens. This makes them potential candidates for developing new antimicrobial agents.
  • Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in disease processes. Understanding these interactions can aid in optimizing its pharmacological profile and therapeutic efficacy.

Anticancer Research

Recent studies focused on the anticancer properties of triazolo[4,5-d]pyrimidine derivatives have yielded promising results:

  • Cell Line Studies : A series of derivatives were synthesized and tested against multiple human cancer cell lines. The evaluation included measuring IC50 values to determine the concentration required to inhibit cell growth by 50%. Compounds were characterized by spectroscopic methods to confirm their structures before biological testing .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with related derivatives:

Compound Name Substituents (Position 3 and 7) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications
7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 3: 4-fluorophenyl; 7: [(2,5-dimethylphenyl)methyl]sulfanyl C₂₁H₁₉FN₄S 402.47 Not reported Potential kinase inhibitor
7-Chloro-3-(4-methoxybenzylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (4) 3: 4-methoxybenzylamino; 7: Cl C₁₄H₁₃ClN₆O 332.75 110–112 Antimycobacterial activity
7-(2-Furyl)-3-(4-methoxybenzylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (5) 3: 4-methoxybenzylamino; 7: 2-furyl C₁₈H₁₆N₆O₂ 364.36 166–168 Improved solubility vs. compound 4
Vipadenant (INN: 3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine) 3: (4-amino-3-methylphenyl)methyl; 7: furan-2-yl C₁₆H₁₅N₇O 329.34 Not reported Adenosine A₂A receptor antagonist
7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine 3: 3-fluorophenyl; 7: sulfonylpiperazine C₂₂H₂₂FN₇O₄S 499.50 Not reported Kinase inhibition (hypothetical)

Key Observations:

  • Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound contrasts with the 4-methoxybenzylamino group in compounds 4 and 5, which are associated with antimycobacterial activity.
  • Solubility and Stability : Compounds with polar substituents (e.g., methoxy or sulfonyl groups) exhibit improved aqueous solubility, as seen in compound 5 versus 4 . The target compound’s lipophilic 2,5-dimethylphenyl group may favor membrane permeability but reduce solubility .

Biological Activity

The compound 7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic organic molecule characterized by a complex structure that integrates a triazolopyrimidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique arrangement of its functional groups contributes to its reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C19H16FN5S
  • Molecular Weight : 365.43 g/mol
  • CAS Number : 892418-00-7

The compound features a triazolopyrimidine core with a sulfanyl group linked to a 2,5-dimethylphenylmethyl moiety and a 4-fluorophenylmethyl group. This unique structure is believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC19H16FN5S
Molecular Weight365.43 g/mol
CAS Number892418-00-7

Antimicrobial Activity

Compounds within the triazolo[4,5-d]pyrimidine class have been reported to exhibit diverse antimicrobial activities. Specifically, derivatives of this class have shown effectiveness against various bacterial strains and fungi. For instance, studies indicate that similar pyrimidine derivatives possess significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Research into the anticancer potential of triazolopyrimidine derivatives suggests that they may act as inhibitors of specific kinases involved in cancer cell proliferation. For example, studies have demonstrated that related compounds inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The ability of these compounds to bind competitively at the ATP-binding site of CDKs indicates their potential as anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of triazolo[4,5-d]pyrimidines have also been explored. Some studies suggest that these compounds may reduce inflammation by modulating pathways involved in inflammatory responses . The presence of specific substituents on the triazolopyrimidine core appears to enhance these effects.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its pharmacological profile. The compound's interactions with various biological targets are under investigation:

  • Kinase Inhibition : Compounds similar to this one have shown the ability to inhibit CDKs and other kinases by competing for ATP binding sites.
  • Receptor Binding : The unique structural features may influence binding affinities to various receptors involved in disease processes.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that triazolopyrimidine derivatives exhibited significant activity against Candida albicans and Bacillus subtilis, highlighting the potential use of these compounds in treating fungal infections .
  • Cancer Cell Proliferation : Another study focused on a related compound's ability to inhibit cell growth in HeLa cells through CDK inhibition. Results showed a marked decrease in cell viability at low micromolar concentrations .

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